molecular formula C17H12O5 B11422967 methyl (2Z)-2-(4-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-(4-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11422967
M. Wt: 296.27 g/mol
InChI Key: PTQFQYKDIQOOMX-NVNXTCNLSA-N
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Description

METHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves the condensation of 4-hydroxybenzaldehyde with methyl 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

METHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE involves its interaction with various molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE
  • METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE

Uniqueness

METHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the benzofuran ring provides a rigid and planar structure, contributing to its stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

methyl (2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C17H12O5/c1-21-17(20)11-4-7-14-13(9-11)16(19)15(22-14)8-10-2-5-12(18)6-3-10/h2-9,18H,1H3/b15-8-

InChI Key

PTQFQYKDIQOOMX-NVNXTCNLSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=C(C=C3)O)/C2=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)O)C2=O

Origin of Product

United States

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